molecular formula C10H12IN5 B6632264 N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine

N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine

Cat. No.: B6632264
M. Wt: 329.14 g/mol
InChI Key: VFJZCPZEQWSWAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine is a complex organic compound that features both pyrazole and pyrimidine rings

Properties

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12IN5/c1-7-8(6-16(2)15-7)3-12-10-13-4-9(11)5-14-10/h4-6H,3H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJZCPZEQWSWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNC2=NC=C(C=N2)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12IN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine typically involves the alkylation of pyrazoles with bromomethyl derivatives under basic conditions. For instance, the reaction can be carried out using t-BuOK in THF (tetrahydrofuran) as the solvent . The iodination of the pyrimidine ring can be achieved using iodine and a suitable oxidizing agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process might involve crystallization or chromatography techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The iodine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyrazole N-oxide, while substitution reactions could produce various derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine involves its interaction with specific molecular targets. The pyrazole and pyrimidine rings can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine is unique due to the presence of both pyrazole and pyrimidine rings, which can confer distinct chemical and biological properties. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and development.

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